1H-Pyrazole-3-carbonyl chloride hydrochloride
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Overview
Description
1H-Pyrazole-3-carbonyl chloride hydrochloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure with two adjacent nitrogen atoms. This compound is notable for its versatility and applicability in various fields, including organic synthesis, medicinal chemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carbonyl chloride hydrochloride typically involves the reaction of pyrazole derivatives with carbonyl chloride under controlled conditions. One common method includes the use of thionyl chloride as a chlorinating agent, which facilitates the formation of the carbonyl chloride group on the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where pyrazole derivatives are reacted with chlorinating agents under optimized conditions to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and distillation, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used depending on the desired transformation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include pyrazole derivatives with various functional groups such as amides, esters, or ethers.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-3-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various functional groups. This reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
1H-Pyrazole-1-carboximidamide hydrochloride: Another pyrazole derivative with similar reactivity but different functional groups.
3,5-Disubstituted Pyrazoles: These compounds share the pyrazole core structure but have different substituents at the 3 and 5 positions, leading to varied reactivity and applications.
Uniqueness: 1H-Pyrazole-3-carbonyl chloride hydrochloride is unique due to its specific functional group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of diverse pyrazole derivatives .
Properties
Molecular Formula |
C4H4Cl2N2O |
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Molecular Weight |
166.99 g/mol |
IUPAC Name |
1H-pyrazole-5-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C4H3ClN2O.ClH/c5-4(8)3-1-2-6-7-3;/h1-2H,(H,6,7);1H |
InChI Key |
QNJYMOKETUZOBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C(=O)Cl.Cl |
Origin of Product |
United States |
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